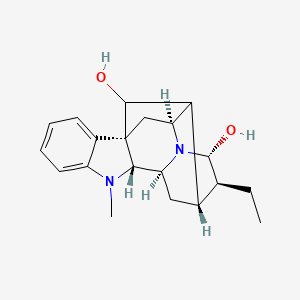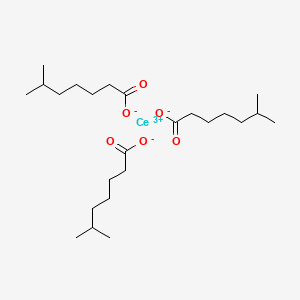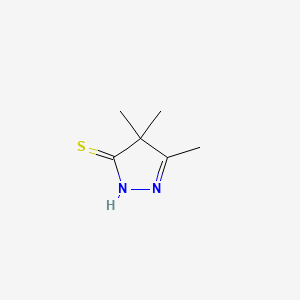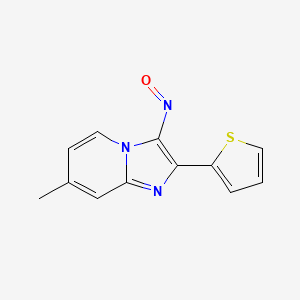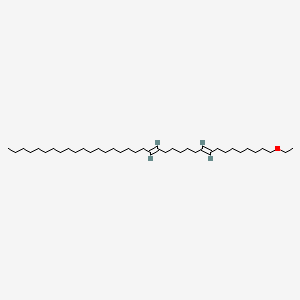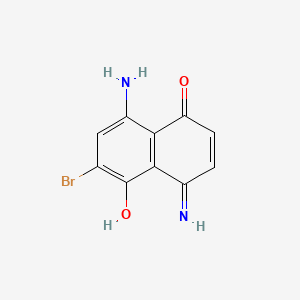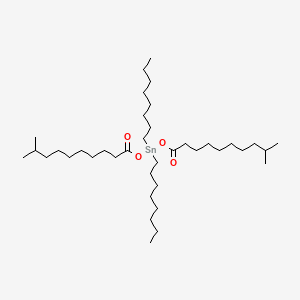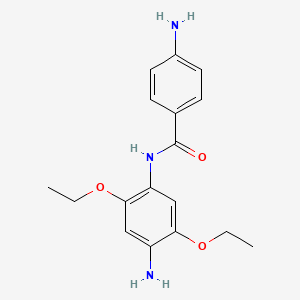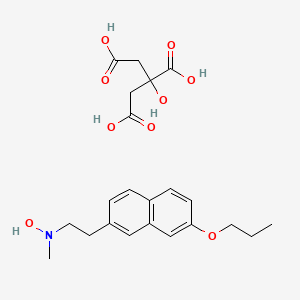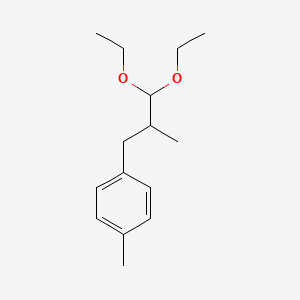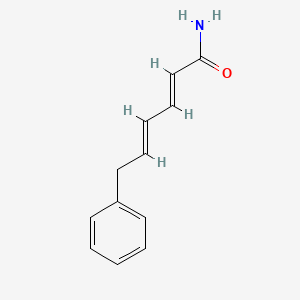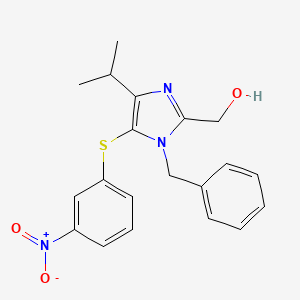
(1-Benzyl-4-isopropyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Benzyl-4-isopropyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)methanol is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-4-isopropyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)methanol typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the benzyl and isopropyl groups: These groups can be introduced via alkylation reactions using benzyl halides and isopropyl halides.
Attachment of the nitrophenylthio group: This step might involve a nucleophilic substitution reaction where a nitrophenylthiol reacts with an appropriate leaving group on the imidazole ring.
Final modification to introduce the methanol group: This could be achieved through reduction reactions or other suitable transformations.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The benzyl and isopropyl groups might be susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines.
Major Products
Oxidation products: Aldehydes, carboxylic acids.
Reduction products: Amines.
Substitution products: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Imidazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of advanced materials with specific properties.
Biology
Enzyme Inhibition: Imidazole derivatives are known to inhibit certain enzymes, making them useful in biochemical research.
Antimicrobial Activity: Some derivatives exhibit antimicrobial properties and are studied for potential therapeutic use.
Medicine
Drug Development: The compound might be explored for its potential as a pharmaceutical agent, particularly in the treatment of infections or as enzyme inhibitors.
Industry
Chemical Synthesis: Used as intermediates in the synthesis of more complex molecules.
Agriculture: Potential use as pesticides or herbicides.
Mecanismo De Acción
The mechanism of action of (1-Benzyl-4-isopropyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)methanol would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves binding to the active site or allosteric sites of the target protein, leading to changes in its activity.
Comparación Con Compuestos Similares
Similar Compounds
(1-Benzyl-4-isopropyl-5-phenyl-1H-imidazol-2-yl)methanol: Lacks the nitrophenylthio group.
(1-Benzyl-4-isopropyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)methanol: Lacks the thio group.
Uniqueness
The presence of the nitrophenylthio group in (1-Benzyl-4-isopropyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)methanol may impart unique chemical and biological properties, such as enhanced reactivity or specific interactions with biological targets.
Propiedades
Número CAS |
178979-10-7 |
|---|---|
Fórmula molecular |
C20H21N3O3S |
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
[1-benzyl-5-(3-nitrophenyl)sulfanyl-4-propan-2-ylimidazol-2-yl]methanol |
InChI |
InChI=1S/C20H21N3O3S/c1-14(2)19-20(27-17-10-6-9-16(11-17)23(25)26)22(18(13-24)21-19)12-15-7-4-3-5-8-15/h3-11,14,24H,12-13H2,1-2H3 |
Clave InChI |
BTLOXEVXHFVMHT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(N(C(=N1)CO)CC2=CC=CC=C2)SC3=CC=CC(=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


